molecular formula C10H20BrO4P B8585032 Dimethyl (1-bromo-2-oxooctyl)phosphonate CAS No. 61408-89-7

Dimethyl (1-bromo-2-oxooctyl)phosphonate

Cat. No.: B8585032
CAS No.: 61408-89-7
M. Wt: 315.14 g/mol
InChI Key: WPNBARAVNJTMFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl (1-bromo-2-oxooctyl)phosphonate is a brominated phosphonate ester characterized by a ketone group at the second carbon and a bromine atom at the first carbon of an octyl chain. Brominated phosphonates are typically reactive intermediates in organic synthesis, leveraging the bromine atom as a leaving group for nucleophilic substitutions or cross-coupling reactions.

Properties

CAS No.

61408-89-7

Molecular Formula

C10H20BrO4P

Molecular Weight

315.14 g/mol

IUPAC Name

1-bromo-1-dimethoxyphosphoryloctan-2-one

InChI

InChI=1S/C10H20BrO4P/c1-4-5-6-7-8-9(12)10(11)16(13,14-2)15-3/h10H,4-8H2,1-3H3

InChI Key

WPNBARAVNJTMFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(=O)C(P(=O)(OC)OC)Br

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Methodologies: Brominated phosphonates are synthesized via Arbuzov or Michaelis-Becker reactions, similar to diethyl 2-oxo-2-arylethylphosphonates (: 80°C, triethylphosphite) . The Ohira-Bestmann reagent’s diazo group is generated via methanolysis of dimethyl (1-diazo-2-oxopropyl)phosphonate, highlighting the sensitivity of diazo intermediates .
  • Market Trends :
    • Dimethyl phosphonate derivatives are increasingly used in pharmaceutical manufacturing, with a growing market driven by demand for specialty chemicals () .

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